1-[4-(Difluoromethoxy)phenyl]ethanamine

Lipophilicity modulation Membrane permeability Physicochemical property optimization

1-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) is a para-substituted phenyl-ethanamine derivative (C9H11F2NO; MW 187.19) featuring the privileged difluoromethoxy (–OCF2H) pharmacophore. It is supplied as a racemic mixture by Sigma-Aldrich under the AldrichCPR collection for early discovery research.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 136123-72-3
Cat. No. B178317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]ethanamine
CAS136123-72-3
SynonymsBenzenemethanamine, 4-(difluoromethoxy)-.alpha.-methyl-
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)F)N
InChIInChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3
InChIKeyRTLQRHINHVOHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3): A Versatile Fluorinated Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) is a para-substituted phenyl-ethanamine derivative (C9H11F2NO; MW 187.19) featuring the privileged difluoromethoxy (–OCF2H) pharmacophore . It is supplied as a racemic mixture by Sigma-Aldrich under the AldrichCPR collection for early discovery research . The compound serves as a chiral amine building block for the synthesis of fluorinated drug candidates, with its (R)- and (S)-enantiomers available separately (e.g., CAS 856758-57-1 and 1114088-78-6) for stereospecific applications . Its core differentiation from analogs such as 1-[4-(trifluoromethoxy)phenyl]ethanamine (CAS 123195-23-3) and 1-(4-methoxyphenyl)ethanamine (CAS 6298-96-0) lies in the unique physicochemical signature of the –OCF2H group, which imparts distinct lipophilicity, hydrogen-bond donor capacity, and metabolic stability profiles .

Why 1-[4-(Difluoromethoxy)phenyl]ethanamine Cannot Be Interchanged with Methoxy or Trifluoromethoxy Analogs


The para-substituted phenyl-ethanamine scaffold is a common entry point for medicinal chemistry programs, but the choice of the alkoxy substituent (–OCH3, –OCF2H, or –OCF3) dramatically alters the compound's physicochemical and pharmacological trajectory. The –OCF2H group is not merely an intermediate between –OCH3 and –OCF3; it possesses a unique combination of moderate lipophilicity (40.5% lower log D than –OCF3 in matched molecular pairs ), hydrogen-bond donor capacity (H-bond acidity A = 0.10, comparable to aniline ), and conformational adaptability that –OCH3 and –OCF3 lack. These properties directly translate into divergent membrane permeability, metabolic stability, and target-binding outcomes when the phenylethanamine is incorporated into larger pharmacophores, making generic substitution a high-risk proposition without re-optimization of the entire chemotype .

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)phenyl]ethanamine Against Closest Analogs


OCF2H vs. OCF3: 40.5% Reduction in log D with Higher Membrane Permeability in Matched Molecular Pairs

In a systematic analysis of lead-like drug structures bearing anisole-type scaffolds, replacement of the aryl-trifluoromethoxy (Ar-OCF3) group with the aryl-difluoromethoxy (Ar-OCF2H) group resulted in a 40.5% reduction in log D while simultaneously yielding higher membrane permeability (direction confirmed by Papp A–B values from MDCK-mdr1 monolayer assays in a matched dextromethorphan analog series: Papp A–B = 1.28 × 10⁻⁶ cm s⁻¹ for the OCF2H analog vs. 0.989 × 10⁻⁶ cm s⁻¹ for the OCF3 analog, measured at 10 μM donor concentration ). The Ar-OCF2H group additionally functions as a competent H-bond donor (H-bond acidity A = 0.10) lacking in Ar-OCF3, enabling specific protein-ligand interactions that can enhance binding selectivity .

Lipophilicity modulation Membrane permeability Physicochemical property optimization Lead-like drug design Bioisostere profiling

OCF2H vs. OCH3: 5-Fold Enhancement in Functional Potency in an Anthranilic Acid-Based Inhibitor Series

In a systematic SAR exploration of the R3 position of an anthranilic acid-based inhibitor series, the para-OCF2H-substituted phenyl analog exhibited an IC50 of 8.9 μM, compared to 45 μM for the para-OCH3 analog (a ~5-fold increase in potency) and 0.94 μM for the para-OCF3 analog . While the OCF3 variant showed the highest absolute potency, the OCF2H substitution delivered substantial potency gain over OCH3 while preserving the H-bond donor capability absent in OCF3—a key consideration for target engagement and selectivity design. For the specific scaffold of 1-[4-(difluoromethoxy)phenyl]ethanamine used as a primary amine building block, this intermediate potency–property balance may be the preferred choice when simultaneous optimization of target affinity and ADME properties is required .

Structure-activity relationship (SAR) Potency optimization Anthranilic acid inhibitors Enzyme inhibition Fluorine walk

Conformational Adaptability of the –OCF2H Group: A Unique Lipophilicity-Switching Mechanism Absent in –OCH3 and –OCF3

Bond vector analysis reveals that the difluoromethoxy (–OCF2H) group can interconvert between a highly lipophilic conformation (CF2-H bond oriented away from the ether oxygen, minimizing net dipole) and a polar conformation (CF2-H bond oriented toward the ether oxygen, maximizing net dipole), enabling this substituent to adapt its effective lipophilicity to the polarity of the surrounding molecular or biological environment . By contrast, –OCH3 is conformationally static (low lipophilicity, no H-bond donor capacity) and –OCF3 is intrinsically lipophilic with negligible conformational modulation of polarity. When 1-[4-(difluoromethoxy)phenyl]ethanamine is incorporated into a larger pharmacophore, this adaptive behavior can facilitate passage through both hydrophobic (membrane interior) and hydrophilic (aqueous, binding pocket periphery) microenvironments without requiring additional structural modifications .

Conformational analysis Environmental polarity adaptation Lipophilicity switching Bond vector analysis Drug design strategy

pKa Modulation: OCF2H Substitution Lowers Amine Basicity Relative to OCH3, Affecting Ionization at Physiological pH

The electron-withdrawing nature of the difluoromethoxy group reduces the basicity of the adjacent α-methyl amine relative to the methoxy-substituted analog. Predicted pKa values for the conjugate acids are 9.73 ± 0.10 for 4-(OCF2H)-substituted benzeneethanamine and 9.29 ± 0.10 for the 4-(OCH3) analog . The resulting shift of approximately +0.44 pKa units toward neutral means that at physiological pH (7.4), a slightly higher fraction of the –OCF2H-substituted amine exists in the neutral (free base) form relative to the –OCH3 analog, which can enhance passive membrane permeability. The –OCF3 analog is expected to exhibit an even larger pKa reduction (electronically stronger withdrawing group), though a directly comparable predicted value for the racemate is not available in public databases.

Amine basicity pKa prediction Ionization state Oral bioavailability CNS drug design

High-Impact Procurement Scenarios for 1-[4-(Difluoromethoxy)phenyl]ethanamine


Synthesis of PDE4 Inhibitor Candidates Requiring Balanced Potency and CNS Penetration

In PDE4 inhibitor programs, replacement of the 4-methoxy group with a 4-difluoromethoxy group on the catechol or phenyl ether moiety has been shown to increase in vivo potency while maintaining or improving CNS exposure . 1-[4-(Difluoromethoxy)phenyl]ethanamine serves as the direct chiral amine precursor for constructing such PDE4 chemotypes via amide bond formation or reductive amination. Procuring this building block—rather than the methoxy analog—allows medicinal chemistry teams to enter the SAR campaign with the metabolically more stable –OCF2H group pre-installed, as supported by the 13.6% longer HLM half-life of the OCF2H analog compared to OCH3 (253 min vs. 205 min, Table 2 in Luedtke et al.) .

Construction of Enantiomerically Pure TRPV1 Antagonist or GPCR Modulator Libraries

The (R)- and (S)-enantiomers of 1-[4-(difluoromethoxy)phenyl]ethanamine (CAS 856758-57-1 and 1114088-78-6, respectively) are commercially available and serve as chiral pool starting materials for the asymmetric synthesis of TRPV1 antagonists, serotonin receptor modulators, and other GPCR-targeting agents . The –OCF2H group's H-bond donor capacity (A = 0.10) enables specific interactions within receptor binding pockets that the –OCF3 group cannot provide, while its conformational adaptability may allow induced-fit binding to multiple receptor states . This makes the enantiopure building blocks particularly valuable for programs where stereochemistry directly impacts target engagement and functional selectivity.

Development of Fluorinated ADCs or PROTAC Payloads Requiring Balanced Log D and Permeability

For antibody-drug conjugate (ADC) payloads or PROTAC degrader molecules where precise control of lipophilicity is critical for cellular permeability while avoiding excessive hydrophobic character that promotes non-specific binding, the –OCF2H group provides a 40.5% log D reduction relative to –OCF3 without sacrificing membrane permeability (Papp A–B is actually 29% higher for the –OCF2H analog) . The 3rd-generation taxoid study further demonstrates that the CHF2O group at the C2-benzoate position exhibited the highest potencies against MDR-cancer cell lines—directly relevant to ADC payload design where overcoming drug resistance is paramount .

Kinase Inhibitor Scaffold Diversification via Suzuki or Buchwald-Hartwig Coupling

The primary amine handle and the para-OCF2H-substituted phenyl ring of 1-[4-(difluoromethoxy)phenyl]ethanamine make it an ideal substrate for rapid diversification through amide coupling, reductive amination, or N-arylation (Buchwald-Hartwig) to generate libraries of kinase inhibitor candidates. Patents describing Janus kinase inhibitors and c-kit inhibitors have incorporated the 4-(difluoromethoxy)phenyl motif via similar amine intermediates . The commercial availability of this building block at 95-98% purity from multiple vendors ensures reliable access for parallel synthesis and high-throughput medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.